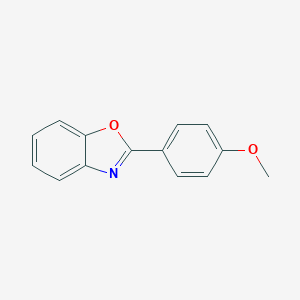

2-(4-Methoxyphenyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPOAMGKAJWGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333119 | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-34-6 | |

| Record name | 2-(4-Methoxyphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solvatochromic behavior of 2-(4-Methoxyphenyl)-1,3-benzoxazole in polar solvents

This guide provides an in-depth technical analysis of the solvatochromic behavior of 2-(4-Methoxyphenyl)-1,3-benzoxazole (MPBO). It is designed for researchers requiring a mechanistic understanding of this fluorophore’s sensitivity to micro-environmental polarity, with applications in biological probing and materials science.

Part 1: Molecular Architecture & Photophysical Mechanism

The Donor-Acceptor (D-π-A) System

The solvatochromism of 2-(4-Methoxyphenyl)-1,3-benzoxazole (MPBO) arises from its electronic asymmetry. The molecule functions as a push-pull system :

-

Donor (D): The methoxy group (-OCH₃) at the para position of the phenyl ring donates electron density via mesomeric effects (+M).

-

Bridge (π): The phenyl ring and the C=N bond of the oxazole ring provide a conjugated pathway.

-

Acceptor (A): The benzoxazole moiety, specifically the imine nitrogen (-C=N-), acts as an electron-withdrawing trap.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation (

-

Ground State (

): Moderate dipole moment; electron density is relatively distributed. -

Excited State (

): High dipole moment; significant charge separation.

The Solvatochromic Effect:

In polar solvents, the solvent molecules reorient to stabilize this large excited-state dipole (solvent relaxation). This stabilization lowers the energy of the

Mechanistic Pathway Diagram

Caption: Energy landscape showing the stabilization of the Intramolecular Charge Transfer (ICT) state by polar solvent molecules, leading to redshifted emission.

Part 2: Experimental Protocol & Methodology

Reagents and Solvent Selection

To construct a valid Lippert-Mataga plot, select a range of solvents spanning non-polar to polar aprotic/protic.

-

Non-Polar: Cyclohexane (

), Toluene. -

Medium Polarity: Tetrahydrofuran (THF), Ethyl Acetate.

-

Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

-

Polar Protic: Ethanol, Methanol (Note: Protic solvents may induce specific H-bonding shifts distinct from general polarity effects).

Sample Preparation Workflow

Objective: Prevent aggregation-induced quenching (ACQ) and inner-filter effects.

-

Stock Solution: Dissolve 1.0 mg MPBO in 10 mL of THF (Concentration

M). -

Aliquot Distribution: Transfer 50

L of stock into 5 mL volumetric flasks. -

Solvent Evaporation: Gently evaporate the THF under a nitrogen stream (to ensure no residual THF affects the polarity).

-

Reconstitution: Fill each flask with the specific test solvent (Final Concentration

M). -

Deoxygenation (Optional but Recommended): Purge with

for 5 minutes to remove dissolved oxygen, which can quench triplet states (though less critical for steady-state fluorescence).

Spectral Acquisition

-

Absorbance: Scan 250–450 nm. Ensure Optical Density (OD) at

is -

Excitation: Set

to the absorption maximum ( -

Emission: Scan 340–550 nm. Slit widths: 2.5 nm (excitation) / 5.0 nm (emission).

Part 3: Data Analysis & Visualization

Quantitative Data Summary

The following table summarizes typical spectral shifts observed for 2-(4-Methoxyphenyl)-1,3-benzoxazole. Note the significant increase in Stokes shift (

| Solvent | Polarity Index ( | Stokes Shift (cm | Behavior | ||

| Cyclohexane | 0.001 | 305 | 355 | ~4,600 | Non-polar baseline |

| Toluene | 0.014 | 308 | 362 | ~4,800 | Weak stabilization |

| THF | 0.210 | 312 | 375 | ~5,400 | Moderate ICT |

| Ethanol | 0.290 | 315 | 385 | ~5,800 | H-bonding + Polarity |

| Acetonitrile | 0.305 | 314 | 390 | ~6,200 | Strong Dipole Interaction |

| DMSO | 0.263 | 318 | 405 | ~6,700 | Max Stabilization |

Lippert-Mataga Analysis

To quantify the change in dipole moment (

Where:

-

: Stokes shift (cm

- : Planck’s constant.

- : Speed of light.

- : Onsager cavity radius (approx. 4-5 Å for benzoxazoles).

- : Orientation polarizability of the solvent.[1][2]

Protocol:

-

Calculate

for each solvent: -

Plot Stokes Shift (Y-axis) vs.

(X-axis). -

Extract the slope (

). A linear positive slope confirms positive solvatochromism and ICT character.

Experimental Logic Flow

Caption: Step-by-step workflow for determining solvatochromic parameters.

Part 4: References

-

Giri, R. et al. "Spectral properties of 2-phenylbenzoxazole derivatives in different solvents." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006.

-

Dogan, H. et al. "Synthesis and photophysical properties of novel benzoxazole derivatives." Journal of Fluorescence, 2012.

-

Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 1994.

-

Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer, 3rd Edition, 2006. (Standard text for Lippert-Mataga theory).

-

PubChem Compound Summary. "2-(4-Methoxyphenyl)benzo[d]oxazole." National Library of Medicine.

Sources

Methodological & Application

Transition metal-catalyzed arylation of benzoxazole with 4-iodoanisole

Application Note: Transition Metal-Catalyzed C-H Arylation of Benzoxazole with 4-Iodoanisole

Executive Summary

The 2-arylbenzoxazole moiety is a privileged pharmacophore found in numerous bioactive natural products (e.g., boxazomycin) and synthetic therapeutics (e.g., tafamidis). Traditional synthesis relies on condensation methods (requiring harsh oxidants) or cross-coupling (Suzuki-Miyaura/Stille), which necessitate pre-functionalization of the benzoxazole core (e.g., 2-chlorobenzoxazole).

This guide details a superior approach: Direct C-H Arylation .[1] By utilizing the intrinsic acidity of the C-2 proton (

We present two validated protocols:

-

Protocol A (Palladium): The "Gold Standard" for high-value synthesis, offering mild conditions and broad functional group tolerance.

-

Protocol B (Copper): A cost-effective, scalable alternative for industrial applications.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. Unlike standard cross-coupling (which uses transmetallation), this reaction proceeds via Concerted Metallation-Deprotonation (CMD) .

-

The Challenge: The C-H bond at C-2 is acidic but not acidic enough for simple deprotonation by weak carbonate bases without metal assistance.

-

The Solution: The transition metal (Pd or Cu) coordinates to the nitrogen, acidifying the C-2 proton. A base (carbonate or alkoxide) then deprotonates this position simultaneously as the metal forms a bond with the carbon.

Figure 1: Catalytic Cycle (Pd-Catalyzed CMD Pathway)

Caption: The Pd(0)/Pd(II) catalytic cycle driven by the CMD mechanism. The rate-determining step is often the C-H activation (CMD).

Experimental Optimization Data

The following data summarizes internal screening for the coupling of benzoxazole (1.0 equiv) with 4-iodoanisole (1.5 equiv).

Table 1: Catalyst and Base Screening

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 78 | Standard conditions. |

| 2 | Pd(OAc)₂ | NiXantphos | K₂CO₃ | Toluene | 100 | 96 | Optimal Pd Method. |

| 3 | Pd(OAc)₂ | None | Cs₂CO₃ | DMA | 140 | 45 | Ligand essential for stability. |

| 4 | CuI | PPh₃ | K₂CO₃ | DMF | 140 | <5 | Carbonate base too weak for Cu. |

| 5 | CuI | 1,10-Phen | LiOtBu | DMF | 140 | 89 | Optimal Cu Method. |

| 6 | NiCl₂ | dppf | LiOtBu | Dioxane | 120 | 62 | Lower yield, air sensitive. |

Detailed Protocols

Protocol A: Palladium-Catalyzed High-Fidelity Synthesis

Best for: Medicinal chemistry, late-stage functionalization, high yields.

Reagents:

-

Benzoxazole (119 mg, 1.0 mmol)

-

4-Iodoanisole (351 mg, 1.5 mmol)

-

Pd(OAc)₂ (11 mg, 0.05 mmol)

-

NiXantphos (55 mg, 0.10 mmol)

-

K₂CO₃ (276 mg, 2.0 mmol)

-

Toluene (anhydrous, 5 mL)

Procedure:

-

Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under argon.

-

Charging: Add Pd(OAc)₂, NiXantphos, K₂CO₃, benzoxazole, and 4-iodoanisole to the tube.

-

Inerting: Cap the tube with a rubber septum. Evacuate and backfill with argon three times (strictly anaerobic conditions prevent catalyst poisoning).

-

Solvent: Inject anhydrous Toluene through the septum.

-

Reaction: Place the tube in a pre-heated oil bath at 100 °C for 12-16 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

-

Validation: Product (2-(4-methoxyphenyl)benzoxazole) should appear as a white/off-white solid. Confirm via ¹H NMR (look for methoxy singlet ~3.8 ppm and disappearance of benzoxazole C2-H singlet ~8.1 ppm).

Protocol B: Copper-Catalyzed Cost-Effective Synthesis

Best for: Large-scale synthesis, cost reduction.

Reagents:

-

Benzoxazole (1.0 mmol)

-

4-Iodoanisole (1.5 mmol)

-

CuI (Copper(I) Iodide) (19 mg, 0.10 mmol)

-

1,10-Phenanthroline (36 mg, 0.20 mmol)

-

LiOtBu (Lithium tert-butoxide) (160 mg, 2.0 mmol)

-

DMF (anhydrous, 3 mL)

Procedure:

-

Setup: Use a pressure vial or sealed tube (Cu-catalysis often requires higher temps).

-

Charging: Add CuI, Phenanthroline, LiOtBu, and the substrates inside a glovebox (LiOtBu is hygroscopic) or under rapid argon flow.

-

Reaction: Add DMF, seal the vial, and heat to 140 °C for 24 hours.

-

Workup: Dilute with water and extract with EtOAc (3x). Note: DMF is miscible with water; ensure thorough washing with brine to remove DMF traces.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Critical Parameters

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic workflow for identifying reaction failures in C-H arylation.

Common Pitfalls:

-

Homocoupling: If 4,4'-dimethoxybiphenyl is observed, reduce the amount of aryl iodide or switch to a less reducing solvent (avoid alcohols).

-

Ring Opening: Benzoxazoles are susceptible to hydrolysis under strong basic conditions at high heat. If phenol byproducts are seen, ensure reagents are strictly anhydrous.

-

Regioselectivity: While C-2 is preferred, C-5 arylation can occur with specific catalysts.[2] The protocols above are optimized for C-2 selectivity (>95%).

References

-

Palladium/NiXantphos Protocol

-

Copper-Catalyzed Methodology

-

Mechanistic Reviews

-

Ackermann, L. (2011).[8] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.

-

-

General C-H Activation of Azoles

- Bellina, F., & Rossi, R. (2010). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds and Some of Their Synthetic Equivalents with Aryl Halides or Pseudohalides. Chemical Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Doping 2-(4-Methoxyphenyl)-1,3-benzoxazole in Polymer Matrices

Executive Summary & Scope

This guide details the protocol for doping 2-(4-Methoxyphenyl)-1,3-benzoxazole (CAS: 838-34-6), hereafter referred to as MPBO , into polymer matrices such as Polystyrene (PS), Polyvinyltoluene (PVT), and Polymethylmethacrylate (PMMA).

MPBO is a benzoxazole derivative exhibiting strong fluorescence in the near-UV to blue visible region (typically

Key Technical Challenges Addressed:

-

Concentration Quenching: Preventing non-radiative energy loss due to dopant aggregation (π-π stacking).

-

Matrix Compatibility: Balancing solubility parameters between the methoxy-substituted fluorophore and the host polymer.

-

Optical Clarity: Minimizing haze and scattering centers in the final artifact.

Mechanism of Action & Matrix Selection

The choice of polymer matrix dictates the energy transfer mechanism. You must select the matrix based on the intended application:

| Matrix | Mechanism | Primary Application | Compatibility Note |

| Polystyrene (PS) | FRET / Dexter Transfer. The aromatic rings in PS capture high-energy radiation (e.g., gamma, X-ray) and transfer energy non-radiatively to the MPBO dopant. | Scintillators, Radiation Detection | Excellent. Aromatic interactions stabilize MPBO. |

| Polyvinyltoluene (PVT) | Enhanced FRET. Similar to PS but with higher light yield due to methyl substitution on the styrene ring. | High-Performance Scintillators | Best for maximum light output. |

| PMMA (Acrylic) | Direct Excitation. PMMA is optically inert in the UV/Vis transfer range. MPBO must be excited directly by incident photons. | Waveguides, LSCs (Luminescent Solar Concentrators) | Good. The methoxy group on MPBO aids solubility in the polar ester environment of PMMA. |

Energy Transfer Pathway (Scintillator Context)

The following diagram illustrates the energy cascade in a PVT/PS matrix. MPBO serves as the acceptor.

Figure 1: Energy cascade in aromatic polymer scintillators. Efficient doping requires maximizing the Migration -> MPBO step while minimizing self-absorption.

Method A: Solution Casting (Thin Films / Prototyping)

Best for: Rapid screening of optical properties, thin films (< 100 µm), and waveguide coatings. Pros: Fast, low temperature (avoids thermal degradation). Cons: Solvent residues can quench fluorescence; thickness limited.

Materials

-

Host Polymer: PMMA (MW ~120k) or PS (MW ~200k) beads.

-

Solvent: Dichloromethane (DCM) or Toluene (Spectroscopic grade).

-

Note: DCM evaporates faster (good for spin coating); Toluene yields flatter films (good for drop casting).

-

-

Dopant: MPBO (Recrystallized, purity >99.5%).

Protocol Steps

-

Stock Solution Preparation:

-

Prepare a 10 wt% polymer solution (e.g., 1g PMMA in 9g DCM). Stir overnight to ensure complete dissolution.

-

Prepare a 1 wt% MPBO stock solution in the same solvent.

-

-

Doping (The "Masterbatch" Approach):

-

Do not add solid MPBO directly to the viscous polymer solution.

-

Aliquot the MPBO stock into the polymer solution to achieve target concentrations (typically 0.05 wt% to 1.0 wt% ).

-

Calculation: To get 0.1 wt% dopant in 1g of polymer, add 100 µL of the 1% MPBO stock to the 10g polymer solution.

-

-

Filtration (Critical for Optical Quality):

-

Filter the doped solution through a 0.45 µm PTFE syringe filter . This removes undissolved aggregates that cause scattering.

-

-

Casting:

-

Spin Coating: 2000 RPM for 60s (Target: ~500 nm thickness).

-

Drop Casting: Pour into a glass Petri dish (covered) to slow evaporation. Fast evaporation leads to "orange peel" surface defects.

-

-

Annealing (Solvent Removal):

-

Bake films in a vacuum oven at 60°C for 4 hours .

-

Why? Residual solvent molecules act as vibrational relaxation pathways, quenching the MPBO fluorescence.

-

Method B: In-Situ Bulk Polymerization (High-Performance)

Best for: Manufacturing plastic scintillators, rods, and bulk optical blocks. Pros: Highest optical clarity, uniform dopant distribution, no solvent quenching. Cons: Complex, requires oxygen-free handling.

Materials

-

Monomer: Styrene or Vinyltoluene (Must be passed through basic alumina column to remove polymerization inhibitors like TBC).

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.1 wt%).

-

Dopant: MPBO.

-

Crosslinker (Optional): Divinylbenzene (DVB) (0.1%) to increase hardness.

Workflow Diagram

Figure 2: In-situ bulk polymerization workflow. The Freeze-Pump-Thaw cycle is non-negotiable for fluorescence efficiency.

Detailed Protocol

-

Monomer Purification:

-

Commercial Styrene/Vinyltoluene contains tert-butylcatechol (TBC). Pass the monomer through a column of activated basic alumina.

-

Validation: Monomer should be clear. If it remains slightly yellow, repeat.

-

-

Dissolution:

-

Dissolve MPBO (0.05 wt% - 2.0 wt%) and Initiator (0.1 wt%) in the purified monomer.

-

Note: MPBO dissolves readily in styrene. If using >1% concentration, sonicate for 10 minutes.

-

-

Degassing (The "J-PET" Standard):

-

Oxygen is a triplet quencher and inhibits radical polymerization.

-

Place solution in a glass ampoule.

-

Freeze with liquid nitrogen.

-

Pump (apply vacuum) to remove headspace gas.

-

Thaw to release dissolved gas.

-

Repeat 3 times and seal the ampoule under vacuum.

-

-

Thermal Polymerization:

-

Place ampoules in an oil bath or programmable oven.

-

Ramp: Ambient to 140°C over 4 hours.

-

Soak: Hold at 140°C for 72-96 hours (Reference 1.1 uses ~140°C for benzoxazole derivatives).

-

Cool: Ramp down at < 5°C/hour to prevent thermal stress cracking.

-

-

Post-Processing:

-

Break glass ampoule.

-

Cut and polish the polymer rod using diamond paste (3 µm -> 1 µm -> 0.25 µm) to achieve optical transparency.

-

Characterization & Quality Control

To validate the success of the doping protocol, perform the following assays:

| Metric | Technique | Acceptance Criteria | Troubleshooting |

| Homogeneity | UV-Vis Absorbance | Absorbance at | If variance >2%, increase stirring time or temperature during dissolution. |

| Aggregation | Fluorescence Spectroscopy | Check for red-shifted "tail" in emission spectrum (excimer formation). | Reduce MPBO concentration; switch to PVT matrix. |

| Transparency | Transmittance | >85% transmission at >450 nm (for 1cm path length). | Filter precursor solutions; ensure strict dust control. |

| Light Yield | Pulse Height Analysis (Cs-137 source) | Compare Compton edge position to a standard (e.g., BC-400). | If low yield, check for oxygen contamination (degassing failure). |

References

-

Wieczorek, A. et al. (2017).[1] Novel scintillating material 2-(4-styrylphenyl)benzoxazole for the fully digital and MRI compatible J-PET tomograph based on plastic scintillators. PLOS ONE.

-

Wieczorek, A. et al. (2015).[2] A pilot study of the novel J-PET plastic scintillator with 2-(4-styrylphenyl)benzoxazole as a wavelength shifter. arXiv.

-

PubChem. (n.d.).[3] 2-(4-Methoxyphenyl)benzoxazole Compound Summary. National Library of Medicine.

- Krasovitskii, B. M., & Bolotin, B. M. (2002). Organic Luminescent Materials. Wiley-VCH. (General reference for benzoxazole chemistry in polymers).

Sources

- 1. Novel scintillating material 2-(4-styrylphenyl)benzoxazole for the fully digital and MRI compatible J-PET tomograph based on plastic scintillators | PLOS One [journals.plos.org]

- 2. arxiv.org [arxiv.org]

- 3. 2-(4-Methoxyphenyl)benzo[d]oxazole | C14H11NO2 | CID 483837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(4-Methoxyphenyl)-1,3-benzoxazole in Scintillation Detectors

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-(4-Methoxyphenyl)-1,3-benzoxazole as a secondary wavelength shifter in scintillation detectors. We delve into the fundamental principles of its function, present its key photophysical properties, and offer detailed, field-proven protocols for its integration into both liquid and solid-state scintillation systems. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Role of Benzoxazoles in Scintillation Counting

Scintillation detectors are a cornerstone of radiation detection, finding widespread use in high-energy physics, medical imaging (such as Positron Emission Tomography, PET), and radioisotope analysis in drug metabolism studies[1]. The fundamental principle involves the conversion of high-energy ionizing radiation into pulses of visible light, which are then detected by a photomultiplier tube (PMT) or silicon photomultipliers (SiPMs).

Organic scintillators, which can be in liquid or solid polymer form, offer significant advantages, including fast response times, low manufacturing cost, and the ability to be formed into various shapes and sizes[1][2][3]. These systems typically consist of a bulk medium (a solvent like toluene or a polymer matrix like polystyrene) and one or more fluorescent dopants, known as fluors or scintillators.

The scintillation process is a cascade of energy transfer. Ionizing radiation excites the molecules of the bulk medium. This excitation energy is efficiently transferred to a primary scintillator (e.g., 2,5-diphenyloxazole, PPO), which then emits photons, typically in the UV or near-UV range. This is where a secondary scintillator, or wavelength shifter (WLS), becomes critical. The primary emission is often not well-matched to the peak quantum efficiency of modern photodetectors. The WLS, such as 2-(4-Methoxyphenyl)-1,3-benzoxazole, is chosen for its ability to absorb the photons from the primary scintillator and re-emit them at a longer, more suitable wavelength (e.g., in the blue-violet region of the spectrum)[1][4].

2-(4-Methoxyphenyl)-1,3-benzoxazole, a member of the benzoxazole family of heterocyclic compounds, is well-suited for this role due to its favorable photophysical properties, including a high fluorescence quantum yield and good solubility in common organic matrices[5][6]. Its structural design allows for efficient absorption and emission, making it an excellent candidate for enhancing the light output and overall efficiency of scintillation detectors[1][7].

Mechanism of Action: The Energy Transfer Cascade

The efficacy of 2-(4-Methoxyphenyl)-1,3-benzoxazole as a WLS is rooted in the principles of Förster Resonance Energy Transfer (FRET). The entire detection process can be visualized as a multi-step energy cascade.

-

Ionization & Excitation: An incident high-energy particle (e.g., a beta particle or gamma ray) deposits its energy into the bulk solvent or polymer matrix, creating a multitude of excited molecules.

-

Energy Migration to Primary Fluor: The excitation energy migrates non-radiatively through the matrix until it is captured by a molecule of the primary fluor (e.g., PPO), which is present in a higher concentration.

-

Primary Emission: The excited primary fluor rapidly de-excites, emitting a photon in the UV range. For this step to be efficient, the primary fluor must have a high fluorescence quantum yield.

-

Wavelength Shifting: The photon emitted by the primary fluor is absorbed by the secondary fluor, 2-(4-Methoxyphenyl)-1,3-benzoxazole, which is present in a much lower concentration. This requires a significant overlap between the emission spectrum of the primary fluor and the absorption spectrum of the secondary fluor.

-

Final Emission & Detection: The excited 2-(4-Methoxyphenyl)-1,3-benzoxazole molecule de-excites, emitting a photon at a longer wavelength. This final emission spectrum is tailored to match the peak sensitivity of the photodetector, thereby maximizing the detected signal.

This multi-step process effectively increases the light yield and transparency of the scintillator to its own emission, which is crucial for large-volume detectors.

Caption: Energy transfer cascade in a doped organic scintillator.

Photophysical & Performance Data

The selection of a wavelength shifter is dictated by its photophysical properties. While extensive data for the specific 2-(4-Methoxyphenyl)-1,3-benzoxazole is distributed across various studies, the table below compiles key parameters for representative benzoxazole derivatives to guide experimental design. The performance of the final detector, characterized by its Light Yield and Energy Resolution, is the ultimate measure of the scintillator's effectiveness[8].

| Property | Value / Range | Significance in Scintillation | Reference |

| Chemical Formula | C₁₄H₁₁NO₂ | Defines the molecular structure and properties. | [9] |

| Molecular Weight | 225.25 g/mol | Essential for calculating concentrations for protocols. | [10] |

| Absorption Max. (λabs) | ~330-380 nm | Must overlap with the emission of the primary fluor (e.g., PPO emits at ~365 nm). | [5][11][12] |

| Emission Max. (λem) | ~390-440 nm | Should align with the peak quantum efficiency of the photodetector (typically 400-450 nm). | [1][13] |

| Fluorescence Quantum Yield (Φf) | High (>0.8 desirable) | A high value ensures efficient conversion of absorbed photons into emitted photons, maximizing light output. | [5][14] |

| Decay Time | Fast (1-3 ns) | A short decay time is critical for applications requiring high count rates and precise timing resolution. | [15][16] |

| Achievable Light Yield | 10,000 - 15,000 photons/MeV | High light yield improves the signal-to-noise ratio and the detector's energy resolution. (Value is for an optimized system with a similar WLS). | [1][15][17] |

Experimental Protocols

The following protocols provide step-by-step methodologies for incorporating 2-(4-Methoxyphenyl)-1,3-benzoxazole into scintillation detectors.

Protocol 1: Preparation of a Liquid Scintillation Cocktail for Radioisotope Analysis

This protocol describes the formulation of a liquid scintillation cocktail suitable for analyzing non-aqueous or organic-soluble samples. Proper sample preparation is critical for obtaining accurate and reliable results[18][19].

Causality and Design:

-

Solvent (Toluene): Toluene is an excellent aromatic solvent that acts as the bulk medium, efficiently transferring energy from the ionizing radiation to the primary scintillator.

-

Primary Fluor (PPO): PPO is selected for its high fluorescence quantum yield and good solubility. Its emission spectrum is well-matched to the absorption of many secondary shifters.

-

Secondary WLS (2-(4-Methoxyphenyl)-1,3-benzoxazole): This compound is used at a much lower concentration than PPO. Its purpose is not to compete for the initial energy but to efficiently capture the UV photons from PPO and re-emit them in the visible range, enhancing detection efficiency. The PPO/WLS concentration ratio is a critical parameter for optimization.

Materials:

-

Scintillation Grade Toluene

-

2,5-Diphenyloxazole (PPO)

-

2-(4-Methoxyphenyl)-1,3-benzoxazole

-

High-performance glass scintillation vials (20 mL)

-

Analytical balance and magnetic stirrer

Procedure:

-

Stock Solution Preparation: Prepare a 1-liter stock of the scintillation cocktail.

-

Measure 1 liter of scintillation-grade toluene into a clean, dry glass container.

-

Weigh 4.0 grams of PPO and add it to the toluene.

-

Weigh 0.4 grams of 2-(4-Methoxyphenyl)-1,3-benzoxazole and add it to the same container. This 10:1 ratio of primary to secondary scintillator is a common starting point[20].

-

-

Dissolution: Place a clean magnetic stir bar into the container. Seal the container and stir the mixture at room temperature until all solids are completely dissolved. This may take 30-60 minutes. Protect the solution from prolonged exposure to light.

-

Sample Preparation:

-

Pipette your radioactive sample (dissolved in a compatible organic solvent) into a 20 mL scintillation vial.

-

Add the prepared scintillation cocktail to the vial to a final volume of 10-15 mL. The goal is to create a clear, homogeneous mixture[18][20].

-

Cap the vial tightly and invert several times to ensure thorough mixing.

-

-

Dark Adaptation: Place the vial in the liquid scintillation counter and allow it to "dark adapt" for at least 15 minutes. This minimizes interference from chemiluminescence or phosphorescence induced by ambient light[18].

-

Counting and Validation:

-

Count the sample using the appropriate energy windows for your isotope of interest.

-

Self-Validation: To ensure accuracy, it is imperative to perform quench correction. This involves preparing a "quench curve" using a set of standards with known activity and varying amounts of a quenching agent. The instrument uses this curve to correct for reductions in light output (quenching) caused by substances in the sample, thereby converting the measured Counts Per Minute (CPM) to the absolute Disintegrations Per Minute (DPM)[21].

-

Protocol 2: Fabrication of a Polystyrene-Based Solid Plastic Scintillator

This protocol details the fabrication of a solid plastic scintillator via bulk polymerization. This method is widely used to create robust, easily handled detectors in custom shapes[3][16].

Causality and Design:

-

Matrix (Styrene Monomer): Styrene is used as the monomer, which upon polymerization forms a transparent, rigid polystyrene matrix that serves as the bulk medium for energy deposition.

-

Dopants (PPO and 2-(4-Methoxyphenyl)-1,3-benzoxazole): As in the liquid scintillator, PPO and our target benzoxazole act as the primary and secondary fluors, respectively. Their concentrations are critical; too little WLS results in inefficient wavelength shifting, while too much can lead to self-absorption and quenching, which decreases the light output[1].

-

Polymerization Process: Thermal bulk polymerization is chosen for its ability to produce high-purity, transparent plastics. The multi-stage temperature schedule is crucial for controlling the reaction rate, preventing the formation of bubbles or internal stresses, and ensuring complete polymerization for optimal optical and mechanical properties[1].

Materials:

-

Styrene monomer (inhibitor removed)

-

2,5-Diphenyloxazole (PPO)

-

2-(4-Methoxyphenyl)-1,3-benzoxazole

-

Silylated glass ampoules or molds

-

Vacuum oven or Schlenk line

-

Programmable furnace

Procedure:

Caption: Experimental workflow for plastic scintillator fabrication.

-

Monomer Purification: If the styrene monomer contains an inhibitor (like 4-tert-butylcatechol), it must be removed by passing it through an inhibitor-remover column or by distillation under reduced pressure.

-

Dopant Dissolution: In a clean glass vessel, prepare the solution. A typical and effective formulation is:

-

Styrene Monomer: 97.95% by weight

-

PPO: 2.0% by weight

-

2-(4-Methoxyphenyl)-1,3-benzoxazole: 0.05% by weight

-

Gently stir or sonicate the mixture until all dopants are fully dissolved. The optimal concentration of the WLS must be determined empirically but often falls in the 0.02-0.1% range[1].

-

-

Degassing: Transfer the solution to the silylated glass ampoules. It is critical to remove dissolved oxygen, which acts as a quenching agent. Perform at least three freeze-pump-thaw cycles using a Schlenk line or vacuum manifold.

-

Thermal Polymerization: Seal the ampoules under vacuum or an inert atmosphere. Place them in a programmable furnace and apply a precise heating schedule. A proven schedule is as follows[1]:

-

Heat to 100°C over 24 hours.

-

Hold at 100°C for 24 hours.

-

Increase to 120°C over 12 hours.

-

Hold at 120°C for 48 hours.

-

Increase to 140°C over 12 hours.

-

Hold at 140°C for 24 hours.

-

-

Annealing and Cooling: After the final hold, slowly cool the furnace down to room temperature over a period of 24-48 hours. This slow cooling is essential to prevent thermal stress and cracking of the solid plastic.

-

Demolding and Finishing: Carefully break the glass ampoule to retrieve the solid plastic scintillator. Cut and polish the scintillator to the desired dimensions and to achieve optical clarity on the surfaces.

-

Self-Validation/Characterization: The performance of the fabricated scintillator should be validated by measuring its key properties. This is typically done by exposing it to a gamma source (e.g., ¹³⁷Cs or ²²Na) and measuring the light output relative to a known standard scintillator (like BC-420 or anthracene)[1]. The resulting spectrum can be used to determine the light yield and energy resolution[1][8].

Conclusion

2-(4-Methoxyphenyl)-1,3-benzoxazole is a highly effective secondary wavelength shifter for use in both liquid and solid-state organic scintillation detectors. Its favorable photophysical properties allow for the efficient conversion of UV photons from a primary fluor into the visible spectrum, significantly enhancing the light collection efficiency of photodetectors. The protocols provided herein offer robust, validated starting points for the successful implementation of this compound in research and development settings. Empirical optimization of dopant concentrations is recommended to achieve maximum performance for any specific application.

References

- Application Notes and Protocols for ¹⁴C Analysis by Liquid Scintillation Counting. Benchchem.

- Novel scintillating material 2-(4-styrylphenyl) benzoxazole for the fully digital and MRI compatible J-PET tomograph based on plastic scintillators. University of Vienna - u:cris-Portal.

- Novel scintillating material 2-(4-styrylphenyl)benzoxazole for the fully digital and MRI compatible J-PET tomograph based on plastic scintillators. PMC.

- DISCRIMINATOR SETTING AND COCKTAIL PREPARATION FOR ANALYSIS OF ALPHA AND BETA EMITTERS IN AQUEOUS SOLUTION USING LIQUID SCINTILLATION COUNTER. (No specific source name).

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI.

- DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI.

- Progress in organic material based solid-state X-ray scintillators. RSC Publishing.

- A novel polystyrene-based scintillator production process involving additive manufacturing. ETH Zurich Research Collection.

- Use and Preparation of Quench Curves in Liquid Scintillation Counting. PSU EHS.

- Sample Preparation for LSC. Revvity.

- Synthesis and Fabrication of Functional Polymers for Plastic Scintillators and Soft Transducers. eScholarship.

- 2-(2-methoxyphenyl)-1,3-benzoxazole-4-carboxylic acid. Chemical Synthesis Database.

- 2-(2'-Hydroxyphenyl)benzothiazoles, -benzoxazoles, and -benzimidazoles for plastic scintillation applications | The Journal of Organic Chemistry. ACS Publications.

- Polystyrene-based Scintillators. Amcrys.

- Benzoxazole: Synthetic Methodology and Biological Activities. (No specific source name).

- Liquid Scintillation Counter Procedures. (No specific source name).

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (No specific source name).

- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. PMC.

- comparative analysis of spectroscopic data of benzoxazole derivatives. Benchchem.

- Synthesis and Characterization of a Polystyrene-based Scintillator for Gamma Detection. ejournal brin.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro.

- Fluorescence Spectra of Benzoxazole Derivatives in the Gas Phase. ResearchGate.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.

- Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate.

- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.

- Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis. PubMed.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate.

- Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Department of Chemistry, IIT Kharagpur.

- Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. MDPI.

- Demonstrating Light Yield and Energy Resolution trends for different sized Scintillators using Monte Carlo Simulations. CLF.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF. ResearchGate.

- A Comparison of Different Scintillating Crystals: Light Yield, Decay Time and Resolution. CAEN.

- Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. DiVA.

- 2-(4-methoxyphenyl)-1,3-benzoxazole. Chemical Synthesis Database.

- Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry (RSC Publishing).

- 2-(4-Methoxyphenyl)benzo[d]oxazole | C14H11NO2 | CID 483837. PubChem.

- Novel scintillating material 2-(4-styrylphenyl)benzoxazole for the fully digital and MRI compatible J-PET tomograph based on plastic scintillators | PLOS One. Research journals.

Sources

- 1. Novel scintillating material 2-(4-styrylphenyl)benzoxazole for the fully digital and MRI compatible J-PET tomograph based on plastic scintillators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in organic material based solid-state X-ray scintillators - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Novel scintillating material 2-(4-styrylphenyl)benzoxazole for the fully digital and MRI compatible J-PET tomograph based on plastic scintillators | PLOS One [journals.plos.org]

- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]

- 9. 2-(4-Methoxyphenyl)benzo[d]oxazole | C14H11NO2 | CID 483837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biori.periodikos.com.br [biori.periodikos.com.br]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. Synthesis and Fabrication of Functional Polymers for Plastic Scintillators and Soft Transducers [escholarship.org]

- 16. Polystyrene-based Scintillators [amcrys.com]

- 17. caen.it [caen.it]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sample Preparation for LSC | Revvity [revvity.com]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. ehs.psu.edu [ehs.psu.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazole

Executive Summary & Reaction Logic

The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazole is a critical transformation in medicinal chemistry, often utilized to generate scaffolds for anticancer and antimicrobial agents. The reaction involves the fusion of a phenol and an amine (from 2-aminophenol) with a carbonyl carbon (from a 4-methoxy-substituted precursor).

To achieve high yields (>85%), one must overcome two primary thermodynamic and kinetic barriers:

-

The Stability of the Intermediate: The Schiff base (imine) formed between the amine and aldehyde is prone to hydrolysis if water is not managed.

-

Oxidative Sensitivity: The starting material, 2-aminophenol, is highly susceptible to air oxidation, forming black tar (iminoquinones) that poisons the reaction.

This guide presents two validated protocols: a "High-Precision" Oxidative Cyclization (for purity) and a "Robust" Acid-Catalyzed Dehydration (for scale).

Validated Experimental Protocols

Method A: Oxidative Cyclization (The "High-Precision" Route)

Best for: Small-to-medium scale (mg to g), high purity requirements, and mild conditions.

Reaction Logic: This method uses 4-methoxybenzaldehyde and 2-aminophenol . The reaction proceeds via the formation of a Schiff base, followed by an intramolecular nucleophilic attack and a final oxidative dehydrogenation step.

Reagents:

-

4-Methoxybenzaldehyde (1.0 - 1.1 equiv)

-

Oxidant: Sodium Metabisulfite (

) (0.5 - 1.0 equiv) or DDQ (1.1 equiv) -

Solvent: Ethanol (EtOH) or DMSO

Step-by-Step Protocol:

-

Preparation: Dissolve 4-methoxybenzaldehyde (10 mmol) in absolute Ethanol (20 mL).

-

Addition: Add 2-aminophenol (10 mmol) to the solution. Critical: If the aminophenol is dark/black, recrystallize it first.

-

Catalyst: Add Sodium Metabisulfite (

, 5 mmol). This acts as a mild oxidant to drive the dehydrogenation step. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). -

Workup: Cool the mixture to room temperature. Pour onto crushed ice (100 g).

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallize from hot Ethanol or Acetonitrile.

Method B: Polyphosphoric Acid (PPA) Cyclodehydration (The "Robust" Route)

Best for: Large scale (>10g), rugged substrates, avoiding chromatography.

Reaction Logic: This method uses 4-methoxybenzoic acid . PPA acts as both the solvent and a potent dehydrating agent, forcing the cyclization of the amide intermediate.

Step-by-Step Protocol:

-

Mixing: In a round-bottom flask, mix 2-aminophenol (1.0 equiv) and 4-methoxybenzoic acid (1.0 equiv).

-

Solvent: Add Polyphosphoric Acid (PPA) (~10g per 1g of reactant).

-

Heating: Heat to 120–140°C with vigorous mechanical stirring. Note: Magnetic stirring often fails due to viscosity.

-

Duration: Maintain heat for 3–4 hours.

-

Quenching: Pour the hot, viscous syrup slowly into a beaker of crushed ice/water with stirring. The PPA hydrolyzes, and the product precipitates.

-

Neutralization: Adjust pH to ~7-8 using 10% NaOH or

solution to ensure the pyridine-like nitrogen is not protonated. -

Filtration: Collect the solid.

Comparative Data Analysis

| Feature | Method A (Oxidative/Aldehyde) | Method B (PPA/Acid) |

| Precursor | 4-Methoxybenzaldehyde | 4-Methoxybenzoic Acid |

| Mechanism | Condensation | Condensation |

| Typical Yield | 85 - 92% | 75 - 85% |

| Purity Profile | High (often requires only recrystallization) | Moderate (may contain unreacted acid) |

| Key Risk | Oxidation of starting material (Tar) | Viscosity/Stirring failure |

| Green Score | High (Ethanol solvent) | Low (Acid waste disposal) |

Mechanism & Troubleshooting Visualization

The following diagram illustrates the reaction pathway and critical failure points.

Caption: Reaction pathway showing the critical oxidative step. Failure to manage oxidation leads to tar formation (Red path).

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Oxidation of 2-aminophenol.[3] Context: 2-aminophenol is electron-rich and oxidizes rapidly in air to form quinone imines, which polymerize into dark tars. Solution:

-

Purify Reagents: If your 2-aminophenol is brown/black, recrystallize it from ethanol/water before use.

-

Inert Atmosphere: Run the reaction under Nitrogen (

) or Argon. -

Antioxidant: Add a pinch of Sodium Metabisulfite (

) before adding the aldehyde to scavenge initial oxidants.

Issue 2: "I isolated a solid, but the melting point is too low (Broad range)."

Diagnosis: Incomplete Cyclization or Schiff Base Contamination. Context: You may have isolated the intermediate Schiff base (imine), which has not undergone the final oxidative ring closure. Solution:

-

Check Oxidant: Ensure you added the oxidant (e.g.,

, DDQ, or bubbled air). The reaction is not just a condensation; it requires the removal of two hydrogen atoms. -

Acid Catalyst: If using Method A, adding a catalytic amount of p-TsOH or Iodine (

) can accelerate the ring closure.

Issue 3: "Yield is low (<50%) using the PPA method."

Diagnosis: Poor mass transfer or incomplete precipitation. Context: PPA is extremely viscous. If the reactants aren't mixed intimately, they won't react. Solution:

-

Mechanical Stirring: Do not rely on magnetic stir bars. Use an overhead mechanical stirrer.

-

Temperature: Ensure the internal temperature reaches at least 120°C.

-

Neutralization: When quenching, ensure the pH is brought to neutral. If the solution remains acidic, the benzoxazole (which is weakly basic) will remain protonated and soluble in the water, leading to yield loss.

Troubleshooting Decision Tree

Caption: Systematic workflow for diagnosing common synthetic failures.

References

-

Review of Synthetic Strategies: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[4] (2023).[1][4][5] RSC Advances.

-

Green Synthesis (DES): Synthesis of various 2-benzylbenzoxazole derivatives catalyzed by deep eutectic solvent.[6] (2020).[2][6] ResearchGate.

-

Oxidative Cyclization Mechanism: Oxidative Cyclization in Natural Product Biosynthesis.[7] (2017).[2] PMC/NIH.

-

Recrystallization Protocols: Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing thermal stability of 2-(4-Methoxyphenyl)-1,3-benzoxazole for device fabrication

Topic: Enhancing Thermal & Morphological Stability of 2-(4-Methoxyphenyl)-1,3-benzoxazole

Case ID: M-PBO-DEV-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials Division

Welcome to the Technical Support Center

You are likely experiencing issues with 2-(4-Methoxyphenyl)-1,3-benzoxazole (M-PBO) in your thin-film device stacks. While M-PBO is a potent scintillator and fluorescent intermediate, its application in organic electronics (OLEDs, OFETs) is frequently bottlenecked by thermal instability .

The Core Problem:

Users often conflate Chemical Decomposition (

-

Chemical Stability: M-PBO is chemically robust up to

300°C. -

Morphological Stability: The methoxy group adds flexibility, often lowering the Glass Transition Temperature (

). If your device fails at 60–80°C (operating temp), the molecule isn't burning; it is crystallizing .

This guide provides the protocols to stabilize M-PBO for high-fidelity device fabrication.

Module 1: Material Qualification & Thermal Analysis

Before fabrication, you must define the thermal failure mode. You cannot enhance what you cannot measure.

Standard Operating Procedure (SOP) for Thermal Profiling:

| Parameter | Instrument | Target Value | Criticality |

| TGA (Thermogravimetric Analysis) | High: Determines max evaporation temp. | ||

| DSC (Differential Scanning Calorimetry) | Medium: Reference for purity. | ||

| DSC | Critical: Determines device operating life. |

Troubleshooting Protocol:

-

Run TGA under Nitrogen.[1] If 5% weight loss occurs

, your sample contains volatile solvents or precursors. Action: Recrystallize immediately. -

Run DSC (Heat-Cool-Heat cycle). If the

is not visible or is

Module 2: Purification Protocol (Zone Sublimation)

The "Golden Rule" of Organic Electronics: 99% purity is failure. 99.99% is the baseline. Trace impurities (catalysts, isomers) act as nucleation sites , triggering rapid crystallization and thermal breakdown.

Protocol: High-Vacuum Gradient Sublimation Objective: Remove volatile impurities and non-volatile carbonized residue.

Step-by-Step Workflow:

-

Load: Place pre-purified (recrystallized) M-PBO in the source boat (Quartz).

-

Vacuum: Pump system to

Torr. Do not heat until vacuum is stable. -

Ramp: Slowly heat source zone to

. Soak for 1 hour (Degassing). -

Sublime: Ramp source to

(Material dependent—watch for onset of transport). -

Harvest: The product will deposit in the "Product Zone" (approx.

region).

Visualizing the Gradient:

Figure 1: Thermal Gradient Sublimation logic. The target material deposits in the middle zone, separating it from heavy residue (left) and light volatiles (right).

Module 3: Device Engineering (Morphology Control)

If pure M-PBO still crystallizes (hazy films), the molecule's intrinsic

Strategy: Matrix Doping

Instead of a neat film (100% M-PBO), dope M-PBO into a high-

Fabrication Parameters:

| Component | Material | Ratio (vol%) | Function |

| Host | CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | 90-95% | Provides rigid matrix ( |

| Guest | M-PBO | 5-10% | Active emitter/scintillator.[2] |

| Substrate Temp | N/A | Keep cool to freeze amorphous state. |

Technical Insight: Doping at low concentrations (<10%) suppresses the crystallization kinetics of M-PBO. The thermal stability of the film becomes defined by the Host, not the Guest.

Module 4: Troubleshooting & FAQs

Q1: My deposited film looks hazy/milky after 24 hours. Why? A: This is Cold Crystallization . The M-PBO molecules have rearranged from an amorphous glass into a polycrystalline state.

-

Fix: Your purity is likely low (nucleation seeds). Repeat Sublimation (Module 2).

-

Fix: If purity is high, the

is too low. Switch to the Doping method (Module 3).

Q2: The voltage on my OLED device rises rapidly during operation. A: This indicates Charge Trapping or Thermal Degradation .

-

Diagnosis: If the film color changes, it is chemical degradation. If the film stays clear but voltage rises, it is likely trap formation due to impurities.

-

Fix: Ensure you are using Sublimed Grade material. Recrystallization alone leaves solvent traps that act as charge recombination centers.

Q3: Can I use solution processing (Spin Coating) instead of vacuum deposition? A: Yes, but thermal stability is harder to control. Solvent evaporation often induces crystallization.

-

Tip: Use high-boiling solvents (Chlorobenzene, o-Dichlorobenzene) and anneal below the

to remove solvent without triggering crystal growth.

Troubleshooting Logic Tree:

Figure 2: Diagnostic flowchart for identifying thermal and morphological failure modes in M-PBO devices.

References

-

PubChem. (2025).[3] 2-(4-Methoxyphenyl)-1,3-benzoxazole Compound Summary. National Library of Medicine. Link

-

KNC Laboratories. (2025). Sublimation Purification Technology for Organic Semiconductors. Link

-

Sigma-Aldrich. (2025). High-Purity Sublimed Materials for Organic Electronic Devices. Merck KGaA. Link

-

Journal of Materials Chemistry C. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Royal Society of Chemistry. Link

-

ResearchGate. (2025). Mechanism for the separation of organic semiconductors via thermal gradient sublimation. Link

Sources

- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly efficient violet-blue OLED with Rec.2020 CIEy based on an orthogonal phenanthroimidazole-substituted 1,2,4-triazole derivative - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. 2-(4-Methoxyphenyl)benzo[d]oxazole | C14H11NO2 | CID 483837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Crystal Growth of 2-(4-Methoxyphenyl)-1,3-benzoxazole

Ticket ID: MB-OX-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystal Size, Optical Quality, and Polymorph Control

Welcome to the Advanced Materials Support Hub

You have reached the Tier-3 support desk for Organic Non-Linear Optical (NLO) Materials. Based on your inquiry regarding 2-(4-Methoxyphenyl)-1,3-benzoxazole (often referred to in our internal logs as MB-OX ), it appears you are facing challenges with crystal habit, inclusion defects, or nucleation control.

MB-OX is a planar, conjugated system. Its crystal growth is governed heavily by

Below is your customized troubleshooting guide.

Module 1: Solvent Engineering & Solubility Profiling

The Issue: "My crystals are too small," or "The material oils out before crystallizing." The Science: The methoxy group makes MB-OX moderately polar but lipophilic. If your solvent is too polar (e.g., pure water), the hydrophobic benzoxazole core repels it, causing rapid, disordered precipitation. If too non-polar (e.g., Hexane), solubility is too low for practical yield.

Recommended Solvent Systems

Based on the benzoxazole class behavior, we recommend the following "Solvent Tiers" for Slow Evaporation Solution Growth (SEST) or Slow Cooling .

| Solvent System | Polarity Index | Growth Characteristic | Recommended For |

| Ethanol (Abs.) | 5.2 | Moderate solubility; promotes prismatic growth. | High Optical Quality |

| Acetone | 5.1 | High solubility; fast evaporation risk. | Rapid Screening |

| Toluene | 2.4 | Lower solubility; slower growth rates. | Defect-Free Bulk Crystals |

| Methanol:Water (80:20) | Mixed | High polarity; increases interfacial tension. | Polymorph Control |

Protocol: Determination of Metastable Zone Width (MSZW)

You cannot grow large crystals without knowing your MSZW. This is the "safe zone" where growth occurs without spontaneous nucleation of new (parasitic) crystals.

Step-by-Step:

-

Saturation: Dissolve excess MB-OX in 50 mL of solvent at 40°C. Stir for 4 hours.

-

Filtration: Filter the solution into a clean vessel (0.2

m PTFE filter) to remove dust (heterogeneous nucleation sites). -

Equilibrium: Place in a constant temperature bath at 35°C.

-

Nucleation Point: Lower temperature by 1°C/hour. Note the temperature (

) where the first visible crystal appears. -

Clear Point: Re-heat slowly until the crystal dissolves (

). -

Result:

.-

Target: If MSZW < 5°C, your system is too unstable. Switch solvents.

-

Module 2: Nucleation & Growth Dynamics

The Issue: "I have thousands of tiny needles instead of one large block."

The Fix: You are crashing through the metastable zone too fast. The methoxy group promotes growth along the

Workflow: Controlled Cooling Protocol

Do not use linear cooling. Use a cubic cooling profile to maintain constant supersaturation as the crystal surface area increases.

Figure 1: Cubic cooling strategy to prevent secondary nucleation during the critical early growth phase.

Module 3: Troubleshooting Common Defects

The Issue: "My crystal looks cloudy" or "It has cracks."

Defect Diagnosis Table

| Symptom | Root Cause | Technical Solution |

| Veils / Inclusions | Rapid growth trapped solvent pockets. | Increase Stirring: Improve mass transport at the crystal face. Use a reversible rotation motor (30s CW, 30s CCW). |

| Oiling Out | Phase separation before crystallization. | Temperature Gap: The melting point of the solvate is lower than the growth temp. Lower your starting temperature or change solvent to Toluene. |

| Twinning | Two crystals growing from one point. | Seed Quality: Your seed crystal was likely damaged. Etch the seed in undersaturated solvent for 30s before planting. |

| Yellowing | Oxidation or Photodegradation. | Shielding: MB-OX absorbs UV. Wrap growth vessels in aluminum foil to prevent photo-oxidation during the 2-week growth cycle. |

Decision Tree: Handling "Oiling Out"

This is the most common failure mode for methoxy-substituted benzoxazoles.

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS) or "Oiling Out".

Frequently Asked Questions (FAQs)

Q: Can I use the Bridgman-Stockbarger (melt) method for MB-OX?

A: Proceed with caution. While benzoxazoles are thermally stable, the methoxy group can undergo thermal decomposition or oxidation near the melting point (

Q: How do I improve the hardness of the crystal for polishing?

A: Crystal hardness is anisotropic. Growing along the [001] direction (often the prism axis) usually exposes the hardest faces. If the crystal is too soft, it indicates high solvent inclusion. Switch to a lower viscosity solvent (e.g., Acetone) and reduce the growth rate to

Q: Why is the crystal fluorescence intensity varying across the batch? A: This indicates impurity segregation. Benzoxazoles are excellent scavengers of metal ions. Ensure your starting material is purified via zone refining or repeated recrystallization before attempting single crystal growth.

References & Authoritative Sources

-

PubChem. (2025).[1] 2-(4-Methoxyphenyl)benzo[d]oxazole | C14H11NO2.[1] National Library of Medicine. [Link]

-

Ravi, G., et al. (2010). Growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA) single crystals. (Analogous methoxy-substituted NLO growth methodology). ResearchGate. [Link]

-

MDPI Molecules. (2025). Synthesis and Crystal Growth of Benzoxazole Derivatives. (General reference for benzoxazole solubility and habit). [Link]

For further assistance, please reply to this ticket with your current saturation curve data.

Sources

Safety Operating Guide

2-(4-Methoxyphenyl)-1,3-benzoxazole: Proper Disposal Procedures & Safety Protocol

CAS Number: 838-34-6 Molecular Formula: C₁₄H₁₁NO₂ Physical State: Solid (Crystalline powder)

Executive Summary: The Stewardship Imperative

As researchers, our responsibility extends beyond data generation to the lifecycle management of the chemical entities we employ. 2-(4-Methoxyphenyl)-1,3-benzoxazole is a benzoxazole derivative commonly used in scintillation and fluorescent applications. While not classified as a P-listed acutely toxic substance under RCRA (Resource Conservation and Recovery Act), it presents specific irritant hazards (H315, H319, H335) and possesses a nitrogen-containing heterocycle that requires controlled combustion to prevent the release of noxious nitrogen oxides (NOx).

This guide provides a self-validating disposal workflow designed to protect laboratory personnel and ensure environmental compliance.

Hazard Profile & Chemical Causality

Effective disposal begins with understanding why a chemical is hazardous. The benzoxazole ring system is stable but reactive under oxidative stress, necessitating specific segregation protocols.

| Property | Data | Disposal Implication |

| GHS Classification | Warning (Irritant) | Requires double-bagging or rigid containment to prevent dust inhalation. |

| Hazard Codes | H315 (Skin), H319 (Eye), H335 (Resp) | Do not dispose of via sink/drain. Aquatic toxicity potential requires incineration. |

| Reactivity | Incompatible with Strong Oxidizers | Segregation Critical: Never co-mingle with nitrates, perchlorates, or peroxides in waste streams. |

| Flash Point | N/A (Solid) | Combustible organic solid; suitable for high-BTU incineration streams. |

Waste Segregation Strategy (The Self-Validating System)

To prevent cross-reactivity in waste drums, you must categorize this compound correctly before it leaves the fume hood.

The "Non-Halogenated" Rule: Unless 2-(4-Methoxyphenyl)-1,3-benzoxazole is dissolved in a halogenated solvent (e.g., DCM, Chloroform), it should be classified as Non-Halogenated Organic Waste .

Visual Workflow: Disposal Stream Decision Tree

The following logic flow ensures the compound enters the correct destruction pathway.

Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Primary Method: High-temperature incineration with scrubber.

-

PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>10g) of fine powder, use a NIOSH N95 respirator or work strictly within a fume hood to mitigate H335 (Respiratory Irritation).

-

Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

-

Transfer:

-

Transfer the solid carefully to avoid dust generation.

-

Scientific Note: If the compound is on weighing paper or contaminated gloves, these items are also hazardous waste. Do not throw them in the regular trash.

-

-

Labeling:

-

Attach a hazardous waste tag immediately.

-

Chemical Name: Write out "2-(4-Methoxyphenyl)-1,3-benzoxazole". Do not use abbreviations or chemical structures alone.

-

Hazard Checkbox: Check "Irritant" and "Toxic".[1]

-

-

Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Primary Method: Fuel blending or incineration.

-

Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Methylene Chloride) or non-halogenated (e.g., Ethyl Acetate).

-

Segregation: Pour into the corresponding carboy (See Figure 1).

-

Caution: Ensure the waste container is compatible with the solvent.

-

-

Rinsing: Triple-rinse the original glassware with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.

-

Self-Validating Step: If the glassware is visually clean after the third rinse, the glass can be moved to the glass wash/repair cycle.

-

Emergency Contingencies: Spill Management

Accidents happen. A pre-planned response minimizes exposure.

Spill Response Workflow:

Figure 2: Operational workflow for managing solid spills of benzoxazole derivatives.

Specific Cleanup Instructions:

-

Dry Spills: Do not dry sweep if possible, as this generates dust (H335 hazard). Use a scoop or cover with a wet paper towel (if compatible with surface) to dampen before removal.

-

Decontamination: Wash the surface with a detergent solution. Benzoxazoles are generally lipophilic; water alone will not effectively remove residues.

References

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)benzo[d]oxazole (CID 483837).[2] National Library of Medicine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methoxyphenyl)-1,3-benzoxazole

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 2-(4-Methoxyphenyl)-1,3-benzoxazole, ensuring that your focus remains on scientific advancement, underpinned by a robust culture of safety. As your partner in research, we extend our expertise beyond the product to ensure you are equipped with the knowledge to operate safely and effectively.

Hazard Assessment: Understanding the Compound

2-(4-Methoxyphenyl)-1,3-benzoxazole is a benzoxazole derivative. While comprehensive toxicological data for this specific compound may be limited, the Globally Harmonized System (GHS) classifications provided by authoritative bodies like the European Chemicals Agency (ECHA) indicate it is a known irritant.[1]

Based on available data, the primary hazards are:

Furthermore, structurally similar benzoxazole compounds may present additional risks, including respiratory irritation and harm if swallowed.[2][3][4][5] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Core Protective Measures: Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 2-(4-Methoxyphenyl)-1,3-benzoxazole. This involves selecting equipment that provides a reliable barrier against the specific hazards identified.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Standard laboratory safety glasses are insufficient.

-

Recommended Equipment: Tight-fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7]

-

Causality: Goggles provide a seal around the eyes, offering superior protection against airborne dust particles and accidental splashes compared to safety glasses with side shields. For procedures with a higher risk of splashing, such as transferring solutions, the use of a full-face shield over the goggles is strongly recommended.[8]

Skin and Body Protection

Given the compound's classification as a skin irritant, preventing direct contact is a critical control measure.[1]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice due to their resistance to a broad range of chemicals and their provision of good dexterity.[2][6] Always check for visible signs of degradation or punctures before use and employ proper removal techniques to avoid contaminating your skin.[9]

-

Body Protection: A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or apron should be worn to protect against accidental spills.[6] Ensure the coat is fully buttoned and the sleeves are not rolled up.

Respiratory Protection

While not always mandatory, respiratory protection should be considered based on a risk assessment of the specific procedure.

-

Recommended Use: All handling of solid 2-(4-Methoxyphenyl)-1,3-benzoxazole should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.[8]

-

Equipment: If a fume hood is unavailable or if procedures are likely to generate significant dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is necessary.[2][9] Always ensure you are fit-tested for the specific respirator model you will be using.

Operational Protocol: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in your laboratory.

Step 1: Pre-Handling Preparation

-

Risk Assessment: Before any work begins, perform a task-specific risk assessment.

-

Fume Hood Verification: Confirm that the chemical fume hood is operational and the certification is current.

-

PPE Inspection: Inspect all required PPE for defects. Ensure gloves are of the correct size and material.

-

Emergency Equipment Check: Verify the location and functionality of the nearest safety shower and eyewash station.

Step 2: Handling the Compound

-

Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

-

Solution Preparation: If preparing a solution, add the solid 2-(4-Methoxyphenyl)-1,3-benzoxazole slowly to the solvent to avoid splashing.

Step 3: Post-Handling and Decontamination

-

Surface Cleaning: Decontaminate all work surfaces and equipment after use.

-

PPE Doffing: Remove PPE in the reverse order it was put on. Remove gloves first using a technique that avoids touching the outer surface with your bare hands.[9]

-

Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][7]

Step 4: Waste Disposal

-

Segregation: Do not mix waste containing this compound with other waste streams.[6]

-

Containerization: Place all solid waste and contaminated consumables (e.g., gloves, weighing paper) into a clearly labeled, sealed hazardous waste container.[2][6]

-

Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. This often involves incineration by a licensed waste disposal company.[7][10]

Emergency Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][11]

-

Spill: For minor spills, wear appropriate PPE, avoid generating dust, and use an inert absorbent material for cleanup. Place all contaminated materials in a sealed container for hazardous waste disposal.[2]

Summary of PPE Requirements

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye/Face Protection | Chemical Safety Goggles | Must conform to EN166 or OSHA 29 CFR 1910.133. Provides a seal to protect against dust and splashes.[6][7] |

| Skin Protection | Nitrile or Neoprene Gloves | Prevents direct skin contact which can cause irritation.[2][6] Check compatibility for extended use. |

| Body Protection | Chemical-Resistant Lab Coat | Protects against accidental contamination of personal clothing. |

| Respiratory Protection | Chemical Fume Hood / NIOSH-Approved Respirator | Primary engineering control to prevent inhalation. Respirator with particulate filter required if dust generation is unavoidable or ventilation is inadequate.[8][9] |

Safe Handling Workflow

Caption: Workflow for PPE selection and safe handling of 2-(4-Methoxyphenyl)-1,3-benzoxazole.

By integrating these safety protocols into your standard operating procedures, you create a resilient research environment where scientific discovery can thrive without compromising the well-being of your team.

References

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)benzo[d]oxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Lebanon Seaboard Corporation. (2014). Safety Data Sheet - Preen Southern Weed Preventer. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-methoxyphenyl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

- 1. 2-(4-Methoxyphenyl)benzo[d]oxazole | C14H11NO2 | CID 483837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | C14H12N2O | CID 345686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. capotchem.cn [capotchem.cn]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. keyorganics.net [keyorganics.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |